Cas no 163563-17-5 (5-3-(Trifluoromethyl)phenylpyridin-2-amine)

5-3-(Trifluoromethyl)phenylpyridin-2-amine structure
163563-17-5 structure
商品名:5-3-(Trifluoromethyl)phenylpyridin-2-amine
CAS番号:163563-17-5
MF:C12H9N2F3
メガワット:238.20846
CID:1033680
PubChem ID:10243267

5-3-(Trifluoromethyl)phenylpyridin-2-amine 化学的及び物理的性質

名前と識別子

    • 5-(3-(Trifluoromethyl)phenyl)pyridin-2-amine
    • 5-[3-(trifluoromethyl)phenyl]pyridin-2-amine
    • 163563-17-5
    • 2-Amino-5-(3-(trifluoromethyl)phenyl)pyridine
    • 5-[3-(Trifluoromethyl)phenyl]-2-pyridinamine
    • HZNFABRHAXANIU-UHFFFAOYSA-N
    • MFCD06802142
    • DTXSID20437233
    • EN300-114983
    • J-516604
    • AKOS000124543
    • 2-Pyridinamine, 5-[3-(trifluoromethyl)phenyl]-
    • Z363993760
    • DB-295671
    • 5-3-(Trifluoromethyl)phenylpyridin-2-amine
    • MDL: MFCD06802142
    • インチ: InChI=1S/C12H9F3N2/c13-12(14,15)10-3-1-2-8(6-10)9-4-5-11(16)17-7-9/h1-7H,(H2,16,17)
    • InChIKey: HZNFABRHAXANIU-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CC(=C1)C(F)(F)F)C2=CNC(=N)C=C2

計算された属性

  • せいみつぶんしりょう: 238.07178278g/mol
  • どういたいしつりょう: 238.07178278g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 255
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 38.9Ų

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • ふってん: 329.3±42.0 °C at 760 mmHg
  • フラッシュポイント: 152.9±27.9 °C
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

5-3-(Trifluoromethyl)phenylpyridin-2-amine セキュリティ情報

5-3-(Trifluoromethyl)phenylpyridin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013007556-500mg
2-Amino-5-(3-(trifluoromethyl)phenyl)pyridine
163563-17-5 97%
500mg
831.30 USD 2021-07-04
Enamine
EN300-114983-0.1g
5-[3-(trifluoromethyl)phenyl]pyridin-2-amine
163563-17-5 95%
0.1g
$262.0 2023-10-25
Alichem
A013007556-250mg
2-Amino-5-(3-(trifluoromethyl)phenyl)pyridine
163563-17-5 97%
250mg
499.20 USD 2021-07-04
TRC
T900850-25mg
5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine
163563-17-5
25mg
$ 70.00 2022-06-02
Chemenu
CM173291-1g
5-(3-(trifluoromethyl)phenyl)pyridin-2-amine
163563-17-5 95%
1g
$594 2021-08-05
A2B Chem LLC
AA85608-50mg
5-[3-(trifluoromethyl)phenyl]pyridin-2-amine
163563-17-5 95%
50mg
$220.00 2024-04-20
1PlusChem
1P001UO8-250mg
2-Pyridinamine, 5-[3-(trifluoromethyl)phenyl]-
163563-17-5 95%
250mg
$518.00 2025-02-19
1PlusChem
1P001UO8-5g
2-Pyridinamine, 5-[3-(trifluoromethyl)phenyl]-
163563-17-5 95%
5g
$2773.00 2023-12-20
1PlusChem
1P001UO8-500mg
2-Pyridinamine, 5-[3-(trifluoromethyl)phenyl]-
163563-17-5 95%
500mg
$787.00 2025-02-19
Enamine
EN300-114983-5g
5-[3-(trifluoromethyl)phenyl]pyridin-2-amine
163563-17-5 95%
5g
$2193.0 2023-10-25

5-3-(Trifluoromethyl)phenylpyridin-2-amine 関連文献

5-3-(Trifluoromethyl)phenylpyridin-2-amineに関する追加情報

5-3-(Trifluoromethyl)phenylpyridin-2-amine (CAS No. 163563-17-5): A Comprehensive Overview

The compound 5-3-(Trifluoromethyl)phenylpyridin-2-amine (CAS No. 163563-17-5) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structure, combines a pyridine ring with a trifluoromethyl-substituted phenyl group, making it a versatile building block for various applications. Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound, paving the way for its exploration in diverse research domains.

Structure and Synthesis

The molecular structure of 5-3-(Trifluoromethyl)phenylpyridin-2-amine is defined by a pyridine ring system with a substituted phenyl group at the 5-position and an amino group at the 2-position. The trifluoromethyl group attached to the phenyl ring introduces significant electron-withdrawing effects, which influence the compound's electronic properties and reactivity. This structural feature makes it an ideal candidate for exploring applications in drug design, where electronic modulation plays a critical role.

Recent studies have focused on optimizing the synthesis of this compound, leveraging advanced catalytic systems and cross-coupling reactions. For instance, researchers have employed palladium-catalyzed Suzuki-Miyaura couplings to achieve high yields and selectivity in its preparation. These methods not only enhance the scalability of the synthesis but also align with green chemistry principles by minimizing waste and energy consumption.

Applications in Medicinal Chemistry

One of the most promising areas of application for 5-3-(Trifluoromethyl)phenylpyridin-2-amine is in drug discovery. The compound's unique electronic profile makes it an attractive lead molecule for targeting various disease pathways. Recent research has highlighted its potential as a modulator of G-protein coupled receptors (GPCRs), which are implicated in numerous physiological processes and diseases.

In particular, studies have demonstrated that derivatives of this compound exhibit potent activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, its ability to penetrate cellular membranes efficiently makes it a valuable tool for exploring intracellular drug delivery mechanisms.

Materials Science Applications

Beyond medicinal chemistry, 5-3-(Trifluoromethyl)phenylpyridin-2-amine has found applications in materials science, particularly in the development of advanced materials for electronic devices. Its electron-withdrawing trifluoromethyl group enhances the compound's stability under oxidative conditions, making it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Recent advancements have focused on incorporating this compound into polymer frameworks to enhance their thermal stability and mechanical properties. Researchers have successfully synthesized polymeric materials incorporating 5-3-(Trifluoromethyl)phenylpyridin-2-amine, demonstrating improved performance in high-stress environments.

Toxicological Considerations

As with any novel chemical entity, understanding the toxicological profile of 5-3-(Trifluoromethyl)phenylpyridin-2-amine is crucial for its safe application. Recent toxicity studies have evaluated its acute and chronic effects on various biological systems. Results indicate that while the compound exhibits low toxicity at therapeutic concentrations, prolonged exposure may lead to oxidative stress in certain tissues.

These findings underscore the importance of rigorous safety assessments before advancing this compound into clinical trials or large-scale industrial applications.

Future Directions

The future of 5-3-(Trifluoromethyl)phenylpyridin-2-amine lies in further exploration of its biological and material properties. Ongoing research aims to uncover new synthetic pathways that enhance scalability while maintaining product quality. Additionally, investigations into its interactions with biological systems at molecular levels promise to unlock new therapeutic applications.

In conclusion, 5-3-(Trifluoromethyl)phenylpyridin-2-amine (CAS No. 163563

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